molecular formula C15H10Cl2N2O B187713 3-(2,4-Dichlorophenyl)-2-methyl-4(3H)-quinazolinone CAS No. 4285-65-8

3-(2,4-Dichlorophenyl)-2-methyl-4(3H)-quinazolinone

Cat. No. B187713
CAS RN: 4285-65-8
M. Wt: 305.2 g/mol
InChI Key: GCFCLPQARRCRAG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(2,4-Dichlorophenyl)-2-methyl-4(3H)-quinazolinone, also known as DCPIQ, is a synthetic compound that has been extensively studied for its potential applications in scientific research. This compound belongs to the class of quinazolinones, which are known to exhibit a wide range of biological activities.

Mechanism Of Action

3-(2,4-Dichlorophenyl)-2-methyl-4(3H)-quinazolinone acts as a competitive antagonist of the NMDA receptor by binding to the glycine site of the receptor. This results in the inhibition of the influx of calcium ions into the neuron, which is necessary for the activation of downstream signaling pathways. 3-(2,4-Dichlorophenyl)-2-methyl-4(3H)-quinazolinone has also been shown to modulate the activity of other neurotransmitter receptors by binding to their respective sites.

Biochemical And Physiological Effects

3-(2,4-Dichlorophenyl)-2-methyl-4(3H)-quinazolinone has been shown to exhibit a wide range of biochemical and physiological effects, particularly in the central nervous system. It has been shown to enhance long-term potentiation (LTP), which is a process involved in learning and memory. 3-(2,4-Dichlorophenyl)-2-methyl-4(3H)-quinazolinone has also been shown to modulate the activity of ion channels, including voltage-gated calcium channels and potassium channels.

Advantages And Limitations For Lab Experiments

3-(2,4-Dichlorophenyl)-2-methyl-4(3H)-quinazolinone has several advantages for lab experiments, including its high potency and selectivity for the NMDA receptor. It also exhibits a long half-life, which allows for prolonged experiments. However, 3-(2,4-Dichlorophenyl)-2-methyl-4(3H)-quinazolinone has several limitations, including its poor solubility in water and its potential for toxicity at high concentrations.

Future Directions

There are several future directions for the study of 3-(2,4-Dichlorophenyl)-2-methyl-4(3H)-quinazolinone, including its potential applications in the treatment of neurological disorders such as Alzheimer's disease and schizophrenia. Further studies are also needed to elucidate the mechanisms underlying its effects on ion channels and other neurotransmitter receptors. Additionally, the development of more potent and selective 3-(2,4-Dichlorophenyl)-2-methyl-4(3H)-quinazolinone analogs may lead to the discovery of new therapeutic agents.

Synthesis Methods

The synthesis of 3-(2,4-Dichlorophenyl)-2-methyl-4(3H)-quinazolinone involves the reaction of 2,4-dichloroaniline with 2-methyl-3-aminobenzoic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-(dimethylamino)pyridine (DMAP). The resulting product is then subjected to further purification steps to obtain pure 3-(2,4-Dichlorophenyl)-2-methyl-4(3H)-quinazolinone.

Scientific Research Applications

3-(2,4-Dichlorophenyl)-2-methyl-4(3H)-quinazolinone has been extensively studied for its potential applications in scientific research, particularly in the field of neuroscience. It has been shown to act as an antagonist of the N-methyl-D-aspartate (NMDA) receptor, which is involved in several physiological processes such as learning and memory. 3-(2,4-Dichlorophenyl)-2-methyl-4(3H)-quinazolinone has also been shown to modulate the activity of other neurotransmitter receptors, including the gamma-aminobutyric acid (GABA) receptor and the serotonin receptor.

properties

CAS RN

4285-65-8

Product Name

3-(2,4-Dichlorophenyl)-2-methyl-4(3H)-quinazolinone

Molecular Formula

C15H10Cl2N2O

Molecular Weight

305.2 g/mol

IUPAC Name

3-(2,4-dichlorophenyl)-2-methylquinazolin-4-one

InChI

InChI=1S/C15H10Cl2N2O/c1-9-18-13-5-3-2-4-11(13)15(20)19(9)14-7-6-10(16)8-12(14)17/h2-8H,1H3

InChI Key

GCFCLPQARRCRAG-UHFFFAOYSA-N

SMILES

CC1=NC2=CC=CC=C2C(=O)N1C3=C(C=C(C=C3)Cl)Cl

Canonical SMILES

CC1=NC2=CC=CC=C2C(=O)N1C3=C(C=C(C=C3)Cl)Cl

Other CAS RN

4285-65-8

solubility

45.8 [ug/mL]

Origin of Product

United States

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